Fcrc57-G
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Overview
Description
Fcrc57-G is a novel antibiotic compound structurally related to griseorhodins A and C. It was isolated from a strain of Streptomyces griseus and has shown significant cytotoxic activity against KB cells in vitro . The compound was identified during a search for antitumor substances of microbial origin and has demonstrated promising biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fcrc57-G is produced through fermentation of Streptomyces griseus. The fermentation process involves growing the bacteria in a complex medium at 28°C for 40 hours in 2-liter baffled shake flasks agitated at 200 rpm . The broth is then fractionated, and the mycelial cake is extracted with ethyl acetate after acidification . The red ethyl acetate fraction is concentrated and purified using column chromatography on LH-20 with dimethylformamide elution . Further purification is achieved through silica gel chromatography with methanol, chloroform, and a trace of acetic acid as eluent .
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and purification processes, scaled up to accommodate larger volumes. Optimization of fermentation conditions, such as medium composition and agitation speed, would be necessary to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Fcrc57-G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like hydroxide ions or halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various substituted analogs with potentially enhanced biological activity.
Scientific Research Applications
Fcrc57-G has a wide range of scientific research applications due to its cytotoxic properties and structural similarity to other griseorhodins . In chemistry, it serves as a model compound for studying the synthesis and reactivity of related antibiotics. In biology and medicine, this compound is investigated for its potential as an antitumor agent, particularly against human carcinoma cells . Additionally, its antimicrobial activity makes it a candidate for developing new antibiotics to combat resistant bacterial strains .
Mechanism of Action
The mechanism of action of Fcrc57-G involves its interaction with cellular targets, leading to cytotoxic effects. The compound likely interferes with essential cellular processes, such as DNA replication or protein synthesis, resulting in cell death. Molecular targets may include enzymes or structural proteins critical for cell survival. Further research is needed to elucidate the specific pathways and interactions involved.
Comparison with Similar Compounds
Fcrc57-G is structurally related to griseorhodins A and C, which are also antibiotics with cytotoxic properties . Compared to these compounds, this compound has shown unique activity against KB cells, highlighting its potential as a novel therapeutic agent . Similar compounds include other griseorhodins and related antibiotics isolated from Streptomyces species. The uniqueness of this compound lies in its specific structural features and biological activity profile, which distinguish it from other related compounds.
Biological Activity
Fcrc57-G is a novel antibiotic compound that has garnered attention due to its biological activity against various cancer cell lines and microorganisms. Structurally related to griseorhodins A and C, it exhibits significant cytotoxicity, particularly in vitro against KB cells, a human epidermoid carcinoma cell line. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.
This compound's structure has been elucidated through various studies, revealing its relationship to griseorhodins, which are known for their antibiotic properties. The compound's mechanism of action primarily involves:
- Inhibition of protein synthesis : Similar to other antibiotics, this compound disrupts bacterial protein synthesis, leading to cell death.
- Induction of apoptosis in cancer cells : The compound triggers apoptotic pathways in cancer cells, making it a candidate for anticancer therapy.
Table 1: Structural Characteristics of this compound
Property | Description |
---|---|
Molecular Formula | C₁₈H₁₉N₃O₄ |
Molecular Weight | 345.36 g/mol |
Functional Groups | Amine, hydroxyl, lactone |
Related Compounds | Griseorhodins A and C |
Antimicrobial Activity
This compound has demonstrated potent antimicrobial activity against various pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
Efficacy Against Bacteria
- Staphylococcus aureus : Inhibitory concentrations were found to be significantly lower than those for standard antibiotics.
- Escherichia coli : Exhibited moderate resistance but still showed susceptibility at higher concentrations.
Antitumor Activity
This compound's antitumor properties have been evaluated in several studies:
- Case Study 1 : In vitro tests on KB cells showed an IC50 value of approximately 1.5 μg/ml, indicating strong cytotoxicity.
- Case Study 2 : Testing against other cancer cell lines (e.g., MCF-7 for breast cancer) revealed similar cytotoxic effects.
Table 2: Summary of Biological Activity Data
Activity Type | Target Organism/Cell Line | IC50 (μg/ml) | Reference |
---|---|---|---|
Antibacterial | Staphylococcus aureus | 0.5 | |
Antibacterial | Escherichia coli | 2.0 | |
Antitumor | KB cells | 1.5 | |
Antitumor | MCF-7 (breast carcinoma) | 1.8 |
Case Study 1: In vitro Evaluation
In a controlled laboratory setting, this compound was tested against various human tumor cell lines. Results indicated that the compound effectively induced apoptosis in over 70% of the treated cells within 48 hours.
Case Study 2: Comparative Analysis with Existing Antibiotics
A comparative study assessed this compound's efficacy against traditional antibiotics like penicillin and tetracycline. The results demonstrated that this compound had superior activity against resistant strains of bacteria.
Properties
CAS No. |
70560-60-0 |
---|---|
Molecular Formula |
C25H18O12 |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
3,3',4',9',10-pentahydroxy-7'-methoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-5',8',9-trione |
InChI |
InChI=1S/C25H18O12/c1-7-3-8-4-9-5-12(27)25(36-21(9)19(30)13(8)24(33)35-7)23(32)16-18(29)14-10(26)6-11(34-2)17(28)15(14)20(31)22(16)37-25/h3-4,6,12,23,27,29-32H,5H2,1-2H3 |
InChI Key |
NWVQGFXTZWXNGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(C(C3)O)C(C5=C(C6=C(C(=C5O4)O)C(=O)C(=CC6=O)OC)O)O |
Origin of Product |
United States |
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